2-bromo-4-methoxy-N-[[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methyl]aniline
Description
2-Bromo-4-methoxy-N-[[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methyl]aniline is a complex organic compound characterized by its bromo, methoxy, and oxazolyl functional groups
Properties
IUPAC Name |
2-bromo-4-methoxy-N-[[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c1-22-12-7-8-15(14(19)9-12)20-11-18-21-10-17(24-18)13-5-3-4-6-16(13)23-2/h3-10,20H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBBNRNALRQUNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NCC2=NC=C(O2)C3=CC=CC=C3OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-methoxy-N-[[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methyl]aniline typically involves multiple steps, starting with the bromination of 4-methoxyaniline to form 2-bromo-4-methoxyaniline This intermediate is then reacted with 2-methoxybenzaldehyde and hydrazine to form the oxazolyl derivative
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromo and methoxy groups can be oxidized under specific conditions.
Reduction: : The oxazolyl group can be reduced to form different derivatives.
Substitution: : The bromo group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles such as sodium azide (NaN₃) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of oxazoles with reduced functionality.
Substitution: : Formation of various substituted anilines and oxazoles.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromo and methoxy groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme inhibition and receptor binding. Its structural complexity allows it to interact with various biological targets.
Medicine
In medicinal chemistry, this compound can be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism by which 2-bromo-4-methoxy-N-[[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methyl]aniline exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methoxyaniline: : Similar structure but lacks the oxazolyl group.
2-Bromo-4-methoxy-N-[[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methyl]aniline: : Contains the oxazolyl group, making it more complex.
2-Bromo-5-methoxy-N,N-dimethylbenzylamine: : Similar bromo and methoxy groups but different amine functionality.
Uniqueness
The presence of the oxazolyl group in this compound makes it unique compared to similar compounds. This group can significantly alter the compound's chemical and biological properties, making it a valuable target for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
